![molecular formula C18H27NO5S B2592649 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 191092-05-4](/img/structure/B2592649.png)
3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the types of reactions used, the starting materials, and the conditions under which the synthesis occurs .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
1. Solvent Influence on Regioselectivity
The influence of solvents like toluene on the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters has been studied. It's observed that the elimination of benzenesulfenic acid differs in toluene and acetic acid, reflecting the solvent's impact on reaction pathways and product distribution in complex organic syntheses (Bänziger, Klein, & Rihs, 2002).
2. Thermolysis of N-tetramethylpiperidinyl Esters
Research on the thermolysis of N-tetramethylpiperidinyl esters, including derivatives of toluene, reveals insights into the mechanisms of homolytic fragmentation and induced decomposition. This research helps understand the stability and reactivity of complex organic molecules, crucial for pharmaceutical and material sciences (Henry-Riyad & Tidwell, 2008).
3. Synthesis of Tert-Butyl Esters
The compound's structural components have been utilized in developing efficient synthesis methods for tert-butyl esters from 2-tert-butoxypyridine. Such methodologies are crucial for synthesizing and protecting various pharmaceuticals and organic compounds (La & Kim, 2018).
4. Oxidative Esterification with Toluene
The catalytic properties of components similar to toluene-4-sulfonyloxymethyl derivatives have been leveraged for oxidative esterification, indicating their potential in facilitating complex organic reactions and synthesis processes (Liu et al., 2013).
5. Synthesis of Cytotoxic Derivatives
Components of the compound have been used in the synthesis of cytotoxic derivatives, showcasing its relevance in creating compounds with potential applications in cancer treatment and pharmacology (Vorona et al., 2008).
Mechanism of Action
Mode of Action
The compound could potentially act as a prodrug, being metabolized in the body to release active molecules. The toluenesulfonyl group is often used in prodrugs as it can be cleaved off in the body .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Based on its structure, it could be involved in reactions related to sulfonylation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unknown. Factors such as its molecular weight (36948 g/mol ) and predicted properties like boiling point (487.8±18.0 °C ) and density (1.174±0.06 g/cm3 ) could influence its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s predicted pKa of -2.06±0.40 suggests it might be stable in a wide range of pH conditions.
properties
IUPAC Name |
tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-14-7-9-16(10-8-14)25(21,22)23-13-15-6-5-11-19(12-15)17(20)24-18(2,3)4/h7-10,15H,5-6,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCADJZGBKCYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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